![molecular formula C18H21N3O2 B5588774 1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds involves intricate synthetic routes to achieve the desired complex molecular architecture. For example, a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones starting from 3-chloromethylene-2-indolones and Danishefsky's diene through several steps including cycloadduct formation and transformations to derive spiro compounds in satisfactory overall yield (Beccalli et al., 2003). This example illustrates the complexity and creativity required in the synthesis of spiro compounds similar to the molecule of interest.

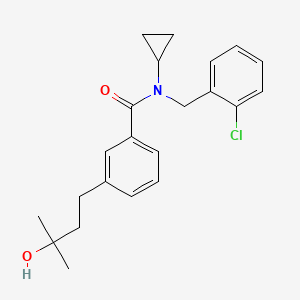

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spiro-linked systems, where two or more rings are joined at a single atom. The structure of “1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6(1'H)-dione” would be expected to exhibit unique stereochemistry and spatial arrangement due to its spiro configuration, which can influence its physical and chemical properties.

Chemical Reactions and Properties

Spiro compounds participate in various chemical reactions, including cycloadditions, which are pivotal in extending their spiro-frameworks and introducing functional groups. For instance, 1,3-dipolar cycloaddition reactions have been employed to construct spiro systems with high regioselectivity and yield, demonstrating the versatility of spiro compounds in organic synthesis (Hussein et al., 2018).

Scientific Research Applications

Synthesis Techniques

Rhodium(II)-Carbenoid C–H Insertion : This method involves using Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions to prepare spiro compounds like spiro[4.4]nonane-, spiro[4.5]decane-, and spiro[4.6]undecane-α,β′-diones from 1-diazo-4-(2,2-ethylenedioxycycloalkan-1-yl)butan-2-one intermediates. This technique results in both spiro and trans-bicyclic derivatives (Aburel, Romming, & Undheim, 2000).

New Synthetic Pathways : A novel synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones was developed, starting from 3-chloromethylene-2-indolones and Danishefsky's diene. The process involves multiple steps leading to various spiro-compound derivatives (Beccalli, Clerici, & Gelmi, 2003).

One-Pot Domino Processes : Utilizing trimethylamine in aqueous solution, one-pot three-component domino processes have been established for the regioselective formation of spiro[chromene-4,3'-indoline] and spiro(indoline-3,4'-pyrano[3,2-h]quinoline) (Pogosyan, Pogosyan, & Harutyunyan, 2020).

Chemical Properties and Characterization

Enantio- and Diastereo-Selective Synthesis : Spirocyclic diones like (R)-spiro[4.4]nonane-1,6-dione, (R)-spiro[4.5]decane-1,6-dione, and (R)-spiro[5.5] undecane-1,7-dione, and corresponding cis,cis-diols were synthesized using asymmetric alkylation and reduction. These processes employed C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary (Suemune, Maeda, Kato, & Sakai, 1994).

Ionic Liquid-Based Synthesis : HOAc-mediated domino reactions in ionic liquid [Bmim]Br were used for constructing spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones. This method involves in situ generation of 1,3-dienes and subsequent Diels–Alder reactions (Yang, Sun, & Yan, 2018).

Applications in Materials Science

- Toughening Polylactide : (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione was synthesized and used in Diels-Alder reactions to prepare spiro derivatives for toughening polylactide. This approach leads to high molecular weight polymers with significant improvements in toughness (Jing & Hillmyer, 2008).

properties

IUPAC Name |

1',5,7-trimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-16-8-20-10-17(2,14(16)22)11-21(9-16)18(20)12-6-4-5-7-13(12)19(3)15(18)23/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVLWLRVLYBEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)

![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)